molecular formula C8H10ClNO2 B2743169 2-chloro-N-(furan-2-ylmethyl)propanamide CAS No. 106738-51-6

2-chloro-N-(furan-2-ylmethyl)propanamide

Cat. No.: B2743169
CAS No.: 106738-51-6
M. Wt: 187.62
InChI Key: RRXXBVRLSOMHEH-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)propanamide is a chemical compound with the molecular formula C8H10ClNO2 . It has a molecular weight of 187.6235 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a propanamide group via a methylene bridge. The propanamide group is substituted at the 2-position with a chlorine atom .


Physical and Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Root Growth Inhibitory Activity

Kitagawa and Asada (2005) explored the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides and their root growth-inhibitory activity. They discovered that these compounds, when applied at specific concentrations, significantly inhibited the root growth of rape seedlings, with one compound showing a potent inhibitory activity of 76%. This finding suggests potential applications in agriculture for controlling weed growth or in studying root development processes in plants (Kitagawa & Asada, 2005).

Electrochemical Oxidation and Detection

Malode et al. (2012) investigated the electrochemical oxidation of furosemide, a compound structurally related to 2-chloro-N-(furan-2-ylmethyl)propanamide, highlighting the broader application of furan derivatives in electrochemical sensors. They developed a method using multi-walled carbon nanotubes for the detection of furosemide in pharmaceutical formulations and urine, demonstrating the potential of these compounds in analytical chemistry and diagnostics (Malode et al., 2012).

Biomass Conversion to Chemicals

Román‐Leshkov, Chheda, and Dumesic (2006) showed that furan derivatives, like this compound, could be derived from biomass and have potential as sustainable chemical building blocks. Their research on the efficient production of hydroxymethylfurfural from fructose underlines the importance of furan derivatives in creating eco-friendly alternatives to petroleum-based products (Román‐Leshkov, Chheda, & Dumesic, 2006).

Green Chemistry Synthesis

Jimenez et al. (2019) conducted research on the green synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its reduction to 2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This study not only highlights the environmental benefits of using biological systems for chemical synthesis but also showcases the potential of this compound and its derivatives in green organic chemistry (Jimenez et al., 2019).

Anticancer Activity

Noolvi, Patel, Bhardwaj, and Chauhan (2011) investigated the synthesis of quinazoline and quinoxaline derivatives, including compounds related to this compound, for their antitumor activity. Their research provides a foundation for the development of new anticancer agents, highlighting the therapeutic potential of furan derivatives in medicine (Noolvi et al., 2011).

Safety and Hazards

According to Sigma-Aldrich, 2-chloro-N-(furan-2-ylmethyl)propanamide is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the signal word “Danger” and hazard statements H301. The precautionary statements include P301 + P310, which advise to call a poison center or doctor if swallowed .

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXXBVRLSOMHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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